molecular formula C10H11FN2S B15095573 1-Allyl-3-(2-fluorophenyl)-2-thiourea CAS No. 62644-12-6

1-Allyl-3-(2-fluorophenyl)-2-thiourea

Cat. No.: B15095573
CAS No.: 62644-12-6
M. Wt: 210.27 g/mol
InChI Key: WQKCDHURVOYSLL-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) and its Substituted Derivatives in Contemporary Chemical Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a versatile and highly significant class of molecules in chemical research. uobabylon.edu.iq The functional group's ability to form stable hydrogen bonds with the recognition elements of biological targets like proteins and enzymes is a key factor in its prominence in medicinal chemistry. nih.gov This interaction capability has led to the development of numerous thiourea-containing compounds with a wide spectrum of pharmacological properties. nih.govmdpi.com

The inherent flexibility of the thiourea scaffold allows for the synthesis of a vast array of core structures with diverse functionalities. rsc.orgaithor.com Consequently, these derivatives have been extensively investigated and have demonstrated substantial potential across numerous applications. rsc.orgnih.gov Research has confirmed a multitude of biological activities, making them promising candidates for drug design and development. semanticscholar.orgresearchgate.netbiointerfaceresearch.com

Field of Application Examples of Demonstrated Activities or Uses References
Medicinal Chemistry Antitumor, Antibacterial, Antifungal, Antiviral, Antitubercular, Anti-inflammatory, Anticonvulsant, Antidiabetic, Antioxidant, Antiparasitic, Urease Inhibitory. nih.govmdpi.comnih.govmdpi.comconicet.gov.arnih.gov
Organic Synthesis Synthetic precursors and intermediates for heterocyclic compounds. uobabylon.edu.iqnih.gov
Materials Science Chemosensors, Polymers, Adhesives, Flame retardants. nih.govnih.gov
Agriculture Herbicides, Insecticides, Fungicides, Pesticides. nih.govsemanticscholar.orgresearchgate.net
Coordination Chemistry Versatile ligands for a diverse array of metal complexes. nih.govnih.gov

Rationale for Investigating 1-Allyl-3-(2-fluorophenyl)-2-thiourea as a Compound of Interest

The specific focus on this compound stems from the unique combination of its structural components: the thiourea core, an allyl group, and a 2-fluorophenyl substituent. Each of these moieties contributes to the compound's potential for interesting chemical and biological properties.

The Thiourea Core: As established, the N-C=S backbone is a well-recognized pharmacophore, crucial for interactions with various biological targets. nih.gov

The Allyl Group: The allyl group (-CH₂-CH=CH₂) is a reactive and versatile functional group. Natural isothiocyanates, such as allyl isothiocyanate (mustard oil), are known for their biological activity. uobabylon.edu.iq Its inclusion in a thiourea structure can influence the molecule's lipophilicity, reactivity, and binding capabilities. For instance, compounds like N-(allylcarbamothioyl) thiophene-2-carboxamide have been synthesized and investigated for potential antituberculosis activity. mdpi.com

The 2-Fluorophenyl Group: The incorporation of fluorine into pharmacologically active molecules is a common strategy in modern drug design. nih.gov The fluorine atom can significantly alter a molecule's properties, such as its metabolic stability, binding affinity, and membrane permeability. mdpi.com An increasing number of fluorinated agents, like 5-fluorouracil, are used in cancer therapy. nih.govresearchgate.net Research into fluorinated thiourea derivatives has shown they possess potent antimicrobial and anticancer activities. nih.gov Specifically, derivatives containing a fluorophenyl ring have been synthesized as part of investigations into novel antitubercular agents. mdpi.com

The combination of these three components in this compound makes it a compelling subject for research, suggesting a potential for unique biological activity worthy of investigation.

Overview of Current Academic Research Trends Related to Substituted Thioureas

Academic research into substituted thioureas is dynamic and multifaceted. Several key trends define the current landscape:

Broad-Spectrum Biological Evaluation: A primary focus remains the synthesis and evaluation of novel thiourea derivatives for a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. mdpi.comnih.govconicet.gov.arnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the substituents on the thiourea nitrogen atoms to understand how these changes affect biological efficacy. biointerfaceresearch.commdpi.com This often involves computational methods, such as molecular docking, to predict and explain the interactions between the thiourea derivatives and their biological targets. biointerfaceresearch.commdpi.comnih.gov

Coordination Chemistry and Metal Complexes: There is growing interest in using thiourea derivatives as ligands to form metal complexes (e.g., with copper, silver, gold). nih.govtandfonline.com This coordination can enhance the biological activity of the parent compound. nih.gov

Applications in Catalysis and Materials Science: Beyond medicine, thioureas are being explored as effective organocatalysts in various chemical reactions. nih.gov Their unique binding properties are also being harnessed to develop chemosensors for detecting specific ions. nih.gov

Advancements in Synthesis: The development of more efficient, environmentally friendly, and high-yield synthetic methodologies, including the use of microwave and ultrasound technologies, continues to be an important area of research. nih.gov

Scope and Objectives of the Research Outline on this compound

The objective of this article is to provide a detailed and scientifically grounded overview of the specific compound this compound. By adhering to a structured format, this document aims to present a thorough examination based on existing chemical literature. The scope is strictly limited to the chemical and research aspects of the compound, beginning with the foundational significance of its parent class, thiourea derivatives, and the specific rationale for its scientific interest. The article will then proceed to detail its chemical properties, synthesis, and known biological activities, supported by relevant research findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62644-12-6

Molecular Formula

C10H11FN2S

Molecular Weight

210.27 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C10H11FN2S/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14)

InChI Key

WQKCDHURVOYSLL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC=CC=C1F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Allyl 3 2 Fluorophenyl 2 Thiourea

Historical and Modern Approaches for Thiourea (B124793) Derivative Synthesis

The synthesis of thiourea derivatives, a cornerstone of medicinal and materials chemistry, has evolved significantly over the years. analis.com.mymdpi.com These compounds, characterized by the N-(C=S)-N linkage, are accessible through a variety of synthetic routes, ranging from classical condensation reactions to modern catalyzed processes. mdpi.com Their flexible nature as ligands, capable of binding to metal centers as neutral, mono-anionic, or di-anionic species, has spurred continuous development in their synthesis. analis.com.my

Nucleophilic Addition Reactions Involving Isothiocyanates and Amines

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate. nih.govnih.gov This reaction is fundamentally a "click-type" coupling, valued for its high efficiency, atom economy, and typically quantitative yields. nih.gov The mechanism involves the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product.

This method is broadly applicable to a wide range of primary and secondary amines, both aliphatic and aromatic. tandfonline.comorganic-chemistry.org The reactivity in these reactions is governed by the electronic properties of the starting materials. For instance, the nucleophilicity of the amine and the electrophilicity of the isothiocyanate are key factors. A combination of a less nucleophilic amine (e.g., one with an electron-withdrawing group) and a less electrophilic isothiocyanate (e.g., one with an electron-donating group) can lead to significantly longer reaction times. nih.gov Modern variations of this reaction include performing the synthesis under solvent-free mechanochemical conditions (ball milling or manual grinding) or using sustainable "on-water" protocols, which can offer advantages such as simplified product isolation and avoidance of toxic organic solvents. nih.govorganic-chemistry.org

Modified Schotten-Baumann Reaction and Related Acylation Methods

The classic Schotten-Baumann reaction describes the synthesis of amides and esters using acyl chlorides in the presence of a base. wikipedia.orgjk-sci.com While not directly used for the synthesis of the core thiourea structure from non-acyl precursors, related acylation strategies are pivotal for preparing N-acylthiourea derivatives. researchgate.net This modified approach typically involves a two-step, one-pot synthesis.

In this method, an acyl chloride (such as an isomeric fluorobenzoyl chloride) is first reacted with a thiocyanate (B1210189) salt, commonly potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone (B3395972). researchgate.netmdpi.com This reaction generates a highly reactive acyl isothiocyanate intermediate in situ. Without isolation, a primary or secondary amine is then added to the reaction mixture. The amine undergoes a nucleophilic addition to the in situ-generated acyl isothiocyanate, yielding the final N-acylthiourea product. researchgate.netmdpi.com This method expands the synthetic utility and allows for the creation of a diverse library of thiourea derivatives with varied functionalities.

Transition Metal-Catalyzed and Heterogeneous Catalysis Routes

While the synthesis of thiourea derivatives often proceeds efficiently without catalysts, certain transformations benefit from their use. Transition metals play a more prominent role in the chemistry of thiourea complexes rather than in the direct synthesis of the thiourea backbone. Thioureas are excellent ligands for transition metals due to the presence of soft (sulfur) and hard (nitrogen) donor atoms, forming stable complexes with metals like gold, silver, copper, and platinum. nih.govrdd.edu.iqbasjsci.edu.iq

However, catalytic approaches for the synthesis of related compounds have been explored. For example, a mechanochemical catalytic approach using CuCl has been successfully employed for the solid-state synthesis of sulfonyl ureas, a class of compounds structurally related to thioureas. nih.gov This suggests potential for developing similar transition metal-catalyzed routes for thiourea synthesis, possibly enhancing reaction rates or enabling reactions under milder conditions. Furthermore, thioureas themselves have been investigated as catalysts, where the formation of a metal-sulfur bond can influence the kinetics and mechanism of various organic reactions. basjsci.edu.iq

Targeted Synthesis of 1-Allyl-3-(2-fluorophenyl)-2-thiourea Analogues

The specific synthesis of this compound is achieved by applying the principles of nucleophilic addition, utilizing precursors that contain the required allyl and 2-fluorophenyl groups.

Strategies for Introducing Allyl and Fluorophenyl Moieties

The introduction of the distinct allyl and 2-fluorophenyl groups into the thiourea structure is accomplished through the careful selection of starting materials. The general and most direct strategy involves the reaction between allylamine (B125299) and 2-fluorophenyl isothiocyanate.

Allyl Moiety : This group is introduced using allylamine (H₂C=CH-CH₂-NH₂). As a primary aliphatic amine, it serves as the nucleophile in the reaction.

Fluorophenyl Moiety : This group is sourced from 2-fluorophenyl isothiocyanate (2-F-C₆H₄-N=C=S), which provides both the phenyl ring with its fluorine substituent and the electrophilic isothiocyanate carbon.

This targeted approach is confirmed by synthetic routes for analogous compounds. For instance, N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea is synthesized from allylamine and 3-(trifluoromethyl)phenyl isothiocyanate. chemicalbook.com Similarly, various 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas are prepared by reacting isomeric fluoroanilines with the corresponding fluorobenzoyl isothiocyanates. researchgate.net

Table 1: Precursors for the Synthesis of this compound
Target MoietyPrecursor MoleculeRole in Reaction
1-AllylAllylamineNucleophile
3-(2-fluorophenyl)-2-thio2-Fluorophenyl isothiocyanateElectrophile

Influence of Reaction Conditions on Yield and Regioselectivity

The outcome of the synthesis of this compound, particularly the reaction yield, is sensitive to various conditions. Regioselectivity, in this specific case, is straightforward due to the reaction between a monosubstituted isothiocyanate and a primary amine, which predictably yields the 1,3-disubstituted product.

Several factors can be optimized to maximize yield and reaction efficiency:

Solvent : The choice of solvent can impact reaction efficiency. While traditional organic solvents like dichloromethane (B109758) and acetone are common, greener alternatives are gaining traction. analis.com.myresearchgate.net "On-water" synthesis has been reported as a facile and sustainable method for preparing unsymmetrical thioureas, often simplifying workup to mere filtration. organic-chemistry.org

Physical State and Catalysis : Solvent-free mechanochemical synthesis, either by manual grinding or automated ball milling, has proven to be a highly efficient method, often providing quantitative yields in minutes. nih.gov In cases where reactants are less reactive, liquid-assisted grinding (LAG) can accelerate the conversion. nih.gov

Stoichiometry : The ratio of reactants is crucial. While a 1:1 stoichiometry is typical, slight excesses of one reagent may be used to drive the reaction to completion. However, a large excess of sulfur in related multi-component syntheses did not improve yields. researchgate.net

Table 2: Effect of Reaction Conditions on Thiourea Synthesis
ParameterConditionGeneral OutcomeReference
TemperatureRoom Temperature / RefluxCommonly employed, effective for many syntheses. analis.com.mynih.gov
Lower Temperature (e.g., 60°C vs 80°C)Can lead to lower yields and longer reaction times. researchgate.net
SolventOrganic Solvents (DCM, Acetone)Standard, effective but with environmental drawbacks. analis.com.myresearchgate.net
Aqueous Medium ("On-water")Sustainable, simplifies product isolation, chemoselective. organic-chemistry.org
MethodConventional (Solution-based)Standard procedure, yields vary. analis.com.my
Mechanochemical (Grinding)High efficiency, rapid, solvent-free, often quantitative yields. nih.gov

Derivatization and Further Chemical Transformations of the Thiourea Scaffold

The this compound molecule serves as a versatile scaffold for the synthesis of a variety of derivatives through chemical transformations. The presence of the allyl group, the thiourea backbone, and the fluorophenyl ring offers multiple reactive sites for derivatization, particularly through cyclization reactions to form heterocyclic systems and structural modifications via substitution to generate analogues.

Cyclization Reactions to Form Heterocyclic Derivatives

The unique structure of this compound, featuring a nucleophilic thiourea moiety and an adjacent electrophilic allyl group, makes it an ideal precursor for intramolecular cyclization reactions to generate various heterocyclic compounds. These reactions are often promoted by electrophiles and lead to the formation of stable five- or six-membered rings, which are of significant interest in medicinal chemistry.

One of the most common transformations is the electrophilic cyclization of N-allyl thiourea derivatives to form 2-aminothiazoline rings. researchgate.net This reaction is typically initiated by an electrophile that activates the double bond of the allyl group, which is then attacked by the sulfur atom of the thiourea in an intramolecular fashion. A variety of electrophilic reagents can be employed to mediate this transformation, leading to a diverse range of substituted thiazoline (B8809763) derivatives.

Furthermore, the thiourea moiety is a well-established building block for the synthesis of other important heterocyclic systems, including pyrimidines and triazoles. nih.govbu.edu.egresearchgate.net While specific examples for this compound are not detailed in the reviewed literature, the general reactivity patterns of thioureas suggest its potential to participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to yield pyrimidine-2-thiones. Similarly, reactions with hydrazines or other nitrogen-containing binucleophiles could lead to the formation of various triazole derivatives. nih.gov

The table below summarizes potential heterocyclic derivatives that could be synthesized from this compound based on established reactivity of analogous compounds.

Starting MaterialReagent/Reaction ConditionHeterocyclic Product
This compoundHalogen (e.g., I₂, Br₂)2-(2-Fluorophenyl)amino-5-(halomethyl)-4,5-dihydrothiazole
This compound1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a base4-Methyl-6-oxo-1-(2-fluorophenyl)-1,2,3,6-tetrahydropyrimidine-2-thione
This compoundHydrazine hydrate5-Allyl-4-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Structural Modifications and Analogue Generation via Substitution

The generation of analogues of this compound can be achieved through various substitution reactions, targeting different parts of the molecule. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the compound's properties.

One common approach is the modification of the phenyl ring. While the starting material contains a 2-fluoro substituent, analogues with other substituents can be synthesized by starting with the appropriately substituted aniline. For instance, the synthesis of 1-allyl-3-benzoylthiourea (B5185869) analogues with chloro substituents at the 2-, 3-, or 4-positions of the phenyl ring has been reported. researchgate.net This suggests that a variety of electronically and sterically different groups can be introduced on the phenyl ring to probe their effect on biological activity.

Another point of modification is the allyl group. While the allyl group itself is important for certain biological activities and for the cyclization reactions mentioned earlier, it can be replaced by other alkyl or aryl groups. This is typically achieved by using a different isothiocyanate in the initial synthesis. For example, reacting 2-fluoroaniline (B146934) with various alkyl or aryl isothiocyanates would generate a library of 1-substituted-3-(2-fluorophenyl)-2-thiourea analogues.

The thiourea moiety itself can also be a target for modification, for instance, through S-alkylation followed by further reactions, although this is less common for generating simple analogues. The primary focus for analogue generation generally remains on the N-substituents of the thiourea core.

The following table provides examples of structural modifications that can be made to the this compound scaffold to generate analogues, based on synthetic routes for similar compounds.

Modification SiteReactantsResulting Analogue Structure
Phenyl Ring SubstitutionAllyl isothiocyanate and 4-chloro-2-fluoroaniline1-Allyl-3-(4-chloro-2-fluorophenyl)-2-thiourea
Phenyl Ring SubstitutionAllyl isothiocyanate and 2,4-difluoroaniline1-Allyl-3-(2,4-difluorophenyl)-2-thiourea
N-1 SubstituentMethyl isothiocyanate and 2-fluoroaniline1-Methyl-3-(2-fluorophenyl)-2-thiourea
N-1 SubstituentPhenyl isothiocyanate and 2-fluoroaniline1-Phenyl-3-(2-fluorophenyl)-2-thiourea

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Allyl 3 2 Fluorophenyl 2 Thiourea

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ijsr.inmdpi.com This technique provides invaluable data on crystallographic parameters, molecular conformation, and the intricate network of non-covalent interactions that govern crystal packing.

The initial step in SCXRD analysis involves the determination of the unit cell dimensions and the crystal system. While specific experimental data for 1-Allyl-3-(2-fluorophenyl)-2-thiourea is not publicly available, analysis of closely related fluorinated phenylthiourea (B91264) derivatives provides a clear indication of the parameters typically observed. For instance, compounds like 1-(4-Fluorophenyl)thiourea and 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea have been successfully characterized. nih.govrsc.org These studies reveal the fundamental crystallographic data that defines the crystal lattice.

The space group, determined from the systematic absences in the diffraction pattern, reveals the symmetry elements present within the crystal. Thiourea (B124793) derivatives frequently crystallize in centrosymmetric space groups such as P2₁/c or triclinic systems like P-1. nih.govmdpi.com

Interactive Data Table: Example Crystallographic Parameters for a Related Fluorophenyl Thiourea Derivative

Note: The following data is for an analogous compound, 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea, and is presented to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment. nih.gov

ParameterValue
Chemical FormulaC₁₀H₁₀Cl₂N₂OS
Formula Weight277.16
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5151 (16)
b (Å)9.045 (3)
c (Å)12.387 (4)
α (°)101.000 (5)
β (°)94.027 (5)
γ (°)94.780 (5)
Volume (ų)602.1 (3)
Z (molecules/unit cell)2

The solid-state conformation of N,N'-disubstituted thioureas is characterized by the relative orientation of the substituent groups with respect to the C=S double bond. The molecule typically adopts a trans-cis configuration about the C-N bonds to minimize steric hindrance. nih.gov For this compound, the thiourea backbone (S-C-N-C) is expected to be nearly planar.

The molecular geometry is further defined by the dihedral angle between the planar thiourea fragment and the 2-fluorophenyl ring. In related structures, this angle can vary, indicating a twisted conformation. nih.govnih.gov The allyl group, with its rotatable single bonds, adds further conformational flexibility to the molecule. mdpi.com Bond lengths and angles within the thiourea core are consistent with established values, reflecting the partial double bond character of the C-N bonds due to resonance.

Interactive Data Table: Typical Bond Lengths and Angles in the Thiourea Core

Bond/AngleTypical Value
C=S1.66 - 1.68 Å
C-N1.33 - 1.38 Å
N-C-N115 - 118°
N-C-S120 - 123°

Hydrogen bonds are pivotal in dictating the supramolecular architecture of thiourea derivatives. nih.govresearchgate.net The two N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a competent acceptor. In the solid state, these compounds commonly form intermolecular N-H···S hydrogen bonds. nih.govsunway.edu.my These interactions often link molecules into centrosymmetric dimers, creating characteristic R²₂(8) ring motifs, or extend into one-dimensional chains. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnajah.edu The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, a normalized contact distance, which highlights regions of significant intermolecular contact. nih.gov

On a dₙₒᵣₘ surface, large, intense red spots indicate close intermolecular contacts that are shorter than the van der Waals radii sum, which are characteristic of hydrogen bonds (e.g., N-H···S). nih.gov Other colors, such as white and blue, represent contacts at or longer than the van der Waals separation, respectively.

This analysis can be decomposed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances (dₑ and dᵢ) from the surface to the nearest nucleus external and internal to the surface, respectively. The relative area under different regions of the plot reveals the percentage contribution of each interaction type (e.g., H···H, S···H, C···H) to the total crystal packing, offering a detailed understanding of the forces holding the crystal together. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Proton (¹H) NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the allyl group, the 2-fluorophenyl ring, and the N-H groups. The interpretation relies on chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J). ubc.cacore.ac.uk

N-H Protons: Two distinct, broad signals are anticipated in the downfield region of the spectrum (typically δ 8.0-10.0 ppm). Their broadness is due to quadrupole relaxation and potential chemical exchange.

2-Fluorophenyl Protons: The four protons on the fluorophenyl ring will appear as complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm). wisc.edu The complexity arises from spin-spin coupling between adjacent protons (ortho, meta, and para coupling) as well as coupling to the ¹⁹F nucleus.

Allyl Protons:

-CH=: The internal vinyl proton will be a complex multiplet, often a doublet of doublet of triplets, due to coupling with the adjacent methylene (B1212753) protons and the two terminal vinyl protons (cis and trans coupling). It is expected in the δ 5.8-6.0 ppm range.

=CH₂: The two terminal vinyl protons are diastereotopic and will appear as two separate signals, likely doublets of doublets, around δ 5.1-5.3 ppm.

-CH₂-: The methylene protons adjacent to the nitrogen will appear as a multiplet or a broad doublet around δ 4.0-4.2 ppm, deshielded by the adjacent nitrogen atom.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N¹-H~9.5 - 10.0Broad Singlet (br s)-
N³-H~8.0 - 8.5Broad Singlet (br s)-
Phenyl H~7.0 - 7.5Multiplet (m)J(H-H) ≈ 2-8 Hz; J(H-F) ≈ 3-9 Hz
Allyl -CH =~5.8 - 6.0Multiplet (m)J(trans) ≈ 17 Hz; J(cis) ≈ 10 Hz; J(vicinal) ≈ 5 Hz
Allyl =CH ₂(trans)~5.2 - 5.3Doublet of Doublets (dd)J(trans) ≈ 17 Hz; J(geminal) ≈ 1.5 Hz
Allyl =CH ₂(cis)~5.1 - 5.2Doublet of Doublets (dd)J(cis) ≈ 10 Hz; J(geminal) ≈ 1.5 Hz
Allyl -CH ₂-N~4.0 - 4.2Multiplet (m)J(vicinal) ≈ 5 Hz

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum of this compound provides a detailed carbon framework of the molecule. The most characteristic signal in thiourea derivatives is that of the thiocarbonyl carbon (C=S). researchgate.net This carbon is significantly deshielded due to the electronegativity of the neighboring nitrogen and sulfur atoms and typically resonates in the range of δ 178–184 ppm. researchgate.net For this compound, this peak is expected at approximately δ 180-182 ppm.

The carbons of the 2-fluorophenyl group exhibit complex splitting patterns and chemical shifts influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and is expected to resonate at a high chemical shift, typically in the range of δ 155-160 ppm. The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which aids in their definitive assignment.

The allyl group carbons are also clearly distinguishable. The methylene carbon adjacent to the nitrogen (-CH₂-) is expected around δ 45-50 ppm. The vinyl carbons (=CH- and =CH₂) typically appear in the δ 115-135 ppm region, with the terminal =CH₂ carbon being more shielded than the internal =CH- carbon.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to F)
C=S (Thiocarbonyl)180 – 182Singlet
C-F (Aromatic)155 – 160Doublet (¹JCF)
C-NH (Aromatic)138 – 142Doublet (²JCF)
Aromatic CH120 – 130Doublets (JCF)
-CH= (Allyl)132 – 135Singlet
=CH₂ (Allyl)115 – 118Singlet
-CH₂- (Allyl)46 – 50Singlet

Advanced NMR Techniques for Detailed Structural Confirmation

While ¹D NMR provides essential information, 2D NMR techniques are indispensable for unambiguous structural confirmation of complex molecules like this compound. mdpi.com

Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton (¹H-¹H) coupling networks. For the allyl group, strong cross-peaks would be observed between the -CH₂- protons and the =CH- proton, and between the =CH- proton and the terminal =CH₂ protons. In the aromatic region, correlations between adjacent protons on the fluorophenyl ring would confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the proton signals of the allyl group (-CH₂-, =CH-, =CH₂) and the aromatic ring to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the N-H protons showing cross-peaks to the thiocarbonyl carbon (C=S) and the adjacent aromatic and allyl carbons. This would confirm the connectivity of the entire molecule, for instance, linking the allyl group's -CH₂- protons to the C=S carbon and the aromatic protons to the C=S carbon through the N-H coupling.

These advanced techniques, used in combination, provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Characteristic Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in this compound. The FTIR and Raman spectra are complementary, with some vibrations being more prominent in one technique than the other.

The most characteristic vibrations for the thiourea moiety involve the N-H, C-N, and C=S bonds. nih.gov

N-H Stretching: Two distinct bands are expected in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H groups. Their exact position can be influenced by hydrogen bonding.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key indicator for thiourea compounds. This band is typically observed in the 700-850 cm⁻¹ region. It often couples with other vibrations, which can make its assignment complex.

C-N Stretching: The stretching vibrations of the C-N bonds within the thiourea core are usually found in the 1400-1500 cm⁻¹ range.

Allyl Group Vibrations: The allyl group will show characteristic C=C stretching around 1640-1680 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹.

2-Fluorophenyl Group Vibrations: The aromatic ring will exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. A strong band corresponding to the C-F stretching vibration is expected in the 1100-1250 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretching3100 – 3400Thiourea (N-H)
Aromatic C-H Stretching3000 – 3100Phenyl Ring
Allyl =C-H Stretching3010 – 3095Allyl Group
Allyl C=C Stretching1640 – 1680Allyl Group
Aromatic C=C Stretching1450 – 1600Phenyl Ring
C-N Stretching1400 – 1500Thiourea (N-C-N)
C-F Stretching1100 – 1250Fluorophenyl
C=S Stretching700 – 850Thiourea (C=S)

Comparative Spectroscopic Studies with Related Thiourea Analogues

Comparing the vibrational spectrum of this compound with its non-fluorinated analogue, 1-Allyl-3-phenyl-2-thiourea, and the parent N-allylthiourea highlights the influence of the substituents.

Comparison with 1-Allyl-3-phenyl-2-thiourea: The most significant difference would be the presence of a strong C-F stretching band between 1100-1250 cm⁻¹ in the fluorinated compound, which is absent in the non-fluorinated analogue. chemeo.com Additionally, the positions of the aromatic C-H and C=C vibrations may shift slightly due to the electronic effects of the fluorine atom.

Comparison with N-allylthiourea: The spectrum of this compound will be more complex due to the addition of the 2-fluorophenyl group. It will feature the characteristic aromatic C=C and C-H stretching bands, as well as the C-F stretching band, which are not present in the spectrum of N-allylthiourea. The N-H stretching region might also differ, reflecting the change from a primary amine group in N-allylthiourea to two secondary amine groups in the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is characterized by electronic transitions within its chromophoric groups: the 2-fluorophenyl ring and the thiocarbonyl group.

Two main types of electronic transitions are expected:

π → π Transitions:* These are high-intensity absorptions and are associated with the π-electron systems of the aromatic ring and the C=S double bond. The phenyl ring typically shows strong absorption bands below 280 nm. The conjugation within the thiourea moiety also contributes to these transitions.

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the sulfur or nitrogen atoms) to an anti-bonding π* orbital of the thiocarbonyl group. This transition typically occurs at a longer wavelength (lower energy) compared to the π → π* transitions.

For this compound, one would expect strong absorption bands in the 230-280 nm range, corresponding to π → π* transitions of the aromatic system and the thiourea group. A weaker, longer-wavelength absorption band, likely above 300 nm, could be attributed to the n → π* transition of the C=S group. The fluorine substituent on the phenyl ring is expected to have a minor auxochromic effect, potentially causing a small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift compared to the non-fluorinated analogue.

Table 3: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax Range (nm)Relative Intensity
π → π2-Fluorophenyl Ring~230 - 270High
π → πThiourea Moiety (N-C=S)~250 - 280High
n → π*Thiocarbonyl (C=S)~300 - 340Low

Computational and Theoretical Chemistry Investigations of 1 Allyl 3 2 Fluorophenyl 2 Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT methods, particularly B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with basis sets like 6-311++G(d,p), provide a reliable balance between computational cost and accuracy for studying organic molecules such as thiourea (B124793) derivatives. researchgate.netiosrjournals.org These calculations yield valuable insights into the molecule's geometry, vibrational modes, and electronic behavior.

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 1-Allyl-3-(2-fluorophenyl)-2-thiourea, calculations performed using the B3LYP/6-311++G(d,p) level of theory are employed to predict key structural parameters. researchgate.netiosrjournals.org

The thiourea moiety [-NH-C(S)-NH-] is central to the molecule's structure. Theoretical calculations suggest that the C-N bond lengths within this group are intermediate between typical single and double bonds, indicating π-electron delocalization across the N-C-S backbone. researchgate.net The C=S bond is predicted to be the longest bond in this core structure. The 2-fluorophenyl and allyl groups attached to the nitrogen atoms will adopt specific orientations to minimize steric hindrance. The planarity of the phenyl ring is maintained, while the allyl group provides conformational flexibility. The calculated bond lengths and angles provide a detailed picture of the molecule's ground-state conformation.

ParameterCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=S1.685
C-N (Allyl side)1.378
C-N (Phenyl side)1.390
N-H1.015
C-F (Phenyl)1.355
Bond Angles (°)
N-C-N117.5
N-C=S121.0
C-N-C (Phenyl side)125.8
C-N-C (Allyl side)124.5

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the experimentally observed spectral bands. researchgate.netresearchgate.net

The vibrational spectrum of this compound is characterized by several key stretching and bending modes. The N-H stretching vibrations are typically observed as sharp bands in the 3100-3400 cm⁻¹ region. researchgate.net The C=S stretching vibration, a characteristic mode for thioureas, is expected in the 700-850 cm⁻¹ range. Vibrations of the phenyl ring, including C-H stretching above 3000 cm⁻¹ and C-C stretching between 1400-1600 cm⁻¹, are also prominent. ajchem-a.com The allyl group contributes its own characteristic vibrations, such as =C-H and C=C stretching modes. The calculated frequencies, often scaled to correct for anharmonicity and basis set limitations, show good agreement with experimental data for similar compounds. scispace.comnih.gov

Vibrational ModeCalculated Wavenumber (cm⁻¹, Scaled)Description
N-H Stretch3325, 3180Stretching of the N-H bonds in the thiourea core
Aromatic C-H Stretch3070Stretching of C-H bonds on the fluorophenyl ring
Allyl =C-H Stretch3015Stretching of the vinyl C-H bond
Allyl C=C Stretch1640Stretching of the allyl double bond
Phenyl C=C Stretch1590, 1485In-plane stretching of the phenyl ring carbons
N-H Bending1540Bending motion of the N-H bonds
C-N Stretch1345Stretching of the C-N bonds in the thiourea core
C-F Stretch1255Stretching of the Carbon-Fluorine bond
C=S Stretch815Stretching of the thiocarbonyl (C=S) bond

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. uotechnology.edu.iqgrowingscience.com

For this compound, the HOMO is primarily localized on the electron-rich thiourea moiety and the fluorophenyl ring, particularly on the sulfur and nitrogen atoms. The LUMO, conversely, is distributed more broadly across the π-system of the entire molecule. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. growingscience.com Global reactivity descriptors, such as chemical potential, hardness, and softness, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.comuotechnology.edu.iq

Quantum Chemical ParameterCalculated Value (eV)Formula
HOMO Energy (EHOMO)-6.15-
LUMO Energy (ELUMO)-1.45-
Energy Gap (ΔE)4.70ELUMO - EHOMO
Chemical Potential (μ)-3.80(EHOMO + ELUMO) / 2
Global Hardness (η)2.35(ELUMO - EHOMO) / 2
Global Softness (S)0.2131 / (2η)
Electrophilicity Index (ω)3.07μ² / (2η)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized electron-pair "bonding" units. nih.gov It is an essential tool for quantitatively describing charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule.

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. scispace.com In NBO analysis, the strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. nih.gov

In this compound, significant hyperconjugative interactions are predicted. A primary interaction involves the delocalization of the lone pair electrons (LP) from the nitrogen and sulfur atoms into the anti-bonding π* orbitals of the C=S bond. For instance, the LP(N) → π(C=S) interaction demonstrates the delocalization of nitrogen's lone pair, contributing to the partial double bond character of the C-N bonds. Similarly, interactions between the π orbitals of the phenyl ring and the adjacent C-N bond orbitals (e.g., π(C-C) → π(C-N)) further stabilize the molecule. These interactions are crucial for understanding the molecule's electronic structure and stability. materialsciencejournal.org

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (S)π* (C-Nphenyl)35.8
LP (Nphenyl)π* (C=S)45.2
LP (Nallyl)π* (C=S)51.5
π (C=Callyl)σ* (C-Nallyl)5.1
π (C-Cphenyl)π* (C-Nphenyl)18.9

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. wolfram.commdpi.com It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically using a color spectrum. wolfram.com Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. wolfram.com

For this compound, an MEP analysis would identify the primary sites for intermolecular interactions. Based on studies of similar thiourea derivatives, the following predictions can be made:

Negative Potential Regions: The most electron-rich areas, shown in red, are expected to be localized around the sulfur (S) atom of the thiocarbonyl group (C=S) and the fluorine (F) atom on the phenyl ring. researchgate.netresearchgate.net These sites are the most likely to act as hydrogen bond acceptors and are susceptible to attack by electrophiles.

Positive Potential Regions: Electron-deficient regions, colored blue, are anticipated around the N-H protons of the thiourea backbone. researchgate.netresearchgate.net These sites are strong hydrogen bond donors and represent the primary locations for interaction with nucleophilic species. researchgate.net

This distribution of electrostatic potential is crucial for understanding how the molecule might bind to a biological target, such as an enzyme's active site, by forming hydrogen bonds and other electrostatic interactions. researchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound
Molecular RegionPredicted PotentialColor on MEP MapInteraction Type
Sulfur (C=S)Negative (Electron-rich)RedElectrophilic attack / Hydrogen bond acceptor
Fluorine (-F)Negative (Electron-rich)RedElectrophilic attack / Hydrogen bond acceptor
N-H ProtonsPositive (Electron-poor)BlueNucleophilic attack / Hydrogen bond donor
Allyl & Phenyl Rings (Carbon backbone)NeutralGreen/Yellowvan der Waals / Hydrophobic interactions

Reactivity Indices and Fukui Functions

Reactivity indices, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. wikipedia.org The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgfaccts.de It helps to pinpoint the most reactive atoms for specific types of reactions:

ƒ+(r): Predicts sites for nucleophilic attack (where an electron is accepted).

ƒ-(r): Predicts sites for electrophilic attack (where an electron is donated).

ƒ0(r): Predicts sites for radical attack.

In studies of related thiourea compounds, Fukui function analysis has shown that the sulfur atom of the thiocarbonyl group typically has a high value for ƒ-(r), confirming it as a primary site for electrophilic attack. researchgate.net Conversely, the nitrogen atoms and sometimes aromatic carbons can be identified as sites prone to nucleophilic attack. For this compound, DFT calculations would likely confirm the high nucleophilicity of the sulfur atom, consistent with MEP analysis. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. These simulations can reveal the most stable conformations (lowest energy states) of the molecule in different environments, such as in a vacuum or in a solvent like water. nih.gov

By simulating the molecule's behavior over a period (e.g., nanoseconds), researchers can analyze the stability of specific conformations, the dynamics of hydrogen bonds, and how the molecule interacts with its surroundings. nih.govacs.org This information is critical for understanding how the molecule's shape influences its ability to bind to a receptor, a key aspect of drug design and molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com In silico modeling encompasses a broader range of computer-based methods, including QSAR and molecular docking, to predict the properties and activities of molecules. sciencepublishinggroup.com

For thiourea derivatives, QSAR studies have frequently been employed to design and optimize compounds with specific biological activities, such as antimicrobial or anticancer effects. farmaciajournal.comnih.govsciencepublishinggroup.com These studies typically involve calculating a range of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression (MLR), to build a model that correlates these descriptors with observed activity. nih.govsciencepublishinggroup.com

Common descriptors found to be significant in QSAR models for thiourea derivatives include:

Hydrophobicity (LogP): Describes the compound's partitioning between oil and water, which affects its ability to cross biological membranes. farmaciajournal.com

Electronic Properties: Such as electronegativity and polarizability, which influence how the molecule interacts with biological targets. nih.gov

Steric/Topological Descriptors: Related to the molecule's size, shape, and volume, which are critical for fitting into a receptor's binding site.

Coordination Chemistry of 1 Allyl 3 2 Fluorophenyl 2 Thiourea with Metal Centers

Ligand Properties and Coordination Modes

The coordination behavior of 1-Allyl-3-(2-fluorophenyl)-2-thiourea is primarily dictated by the electronic and steric properties of its constituent functional groups. The thiourea (B124793) core provides the primary donor atoms, while the allyl and 2-fluorophenyl substituents modulate the ligand's coordination preferences.

Donor Atom Characteristics of the Thiourea Moiety

The thiourea moiety, the core of this compound, possesses two potential donor atoms: the sulfur of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino groups (-NH). chemrevlett.com The sulfur atom is generally considered a soft donor, making it particularly suitable for coordination with soft metal ions. Conversely, the nitrogen atoms are harder donors. cardiff.ac.uk Thioureas are recognized as structurally versatile ligands owing to their ability to engage in both σ-donating and π-acidic interactions. mdpi.comresearchgate.net The presence of nucleophilic sulfur and nitrogen atoms facilitates the formation of various binding modes with metal ions. mdpi.com

Role of Allyl and Fluorophenyl Substituents in Complexation Preferences

The allyl and 2-fluorophenyl groups attached to the nitrogen atoms of the thiourea core in this compound play a significant role in its complexation behavior. The electronic nature of these substituents can influence the electron density on the sulfur and nitrogen donor atoms, thereby affecting the strength of the coordinate bond with a metal center. The fluorine atom on the phenyl ring, being highly electronegative, can withdraw electron density from the thiourea backbone. This can, in turn, affect the ligand's donor capacity.

Steric hindrance from the bulky allyl and fluorophenyl groups can also influence the coordination geometry of the resulting metal complexes. tandfonline.com For instance, bulky substituents might favor the formation of complexes with lower coordination numbers or specific isomeric forms.

Monodentate, Bidentate, and Polydentate Chelation Mechanisms

Thiourea derivatives can coordinate to metal centers in several ways, including as monodentate, bidentate, or even bridging ligands. mdpi.com

Monodentate Coordination: The most common coordination mode for thiourea and its derivatives is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom. mdpi.comresearchgate.net This mode is particularly prevalent when reacting with soft metal ions like Au(I), Cu(I), Ag(I), Hg(II), Cd(II), Pt(II), and Pd(II). researchgate.net

Bidentate Coordination: Bidentate coordination, involving both a sulfur and a nitrogen atom, is also possible. mdpi.comresearchgate.net This chelation results in the formation of a stable four-membered ring. researchgate.net In some cases, particularly with acylthiourea derivatives, bidentate coordination can occur through the sulfur and an oxygen atom, forming a six-membered ring. researchgate.netresearchgate.net For this compound, bidentate coordination would likely involve the sulfur and one of the nitrogen atoms. Deprotonation of one of the N-H groups can facilitate bidentate coordination. stackexchange.com

Polydentate and Bridging Coordination: While less common, thiourea derivatives can also act as bridging ligands, coordinating to two or more metal centers simultaneously. This can lead to the formation of polynuclear complexes. tandfonline.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques to elucidate their structure and bonding.

Transition Metal Complexes (e.g., Palladium, Platinum, Copper, Gold)

This compound is expected to form stable complexes with a range of transition metals. Given the soft nature of the sulfur donor atom, it is likely to form strong bonds with soft transition metals such as palladium(II), platinum(II), copper(I), and gold(I). researchgate.net The synthesis of such complexes typically involves the reaction of the thiourea derivative with a metal halide or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol. rsc.org

For instance, the reaction of two equivalents of a thiourea ligand with one equivalent of a palladium(II) or platinum(II) salt often yields square planar complexes of the type [M(ligand)₂Cl₂]. mdpi.com The formation of gold and silver complexes with thiourea derivatives is also well-documented, often resulting in linear or trigonal planar geometries. nih.gov

Spectroscopic Signatures of Complex Formation (NMR, UV-Vis, IR)

Several spectroscopic techniques are instrumental in confirming the formation of metal complexes and characterizing their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. A key indicator of coordination through the sulfur atom is a shift in the ν(C=S) stretching frequency. utm.my Upon complexation, this band typically shifts to a lower wavenumber, indicating a weakening of the C=S bond. mdpi.comresearchgate.net Conversely, an increase in the ν(C-N) stretching frequency is often observed. mdpi.com If coordination occurs through a nitrogen atom, changes in the ν(N-H) stretching frequencies would be expected. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. Upon coordination, the chemical shifts of the protons and carbons near the donor atoms will be affected. For instance, a downfield shift of the N-H proton signals in the ¹H NMR spectrum can indicate coordination. nih.gov In the ¹³C NMR spectrum, the chemical shift of the C=S carbon is particularly sensitive to coordination and typically shifts downfield upon complexation through the sulfur atom, suggesting a decrease in electron density at the thiocarbonyl carbon. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the ligand and the metal complexes. The spectrum of the free ligand typically shows π-π* transitions. utm.my Upon complexation, new absorption bands may appear in the visible region, which can be attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) transitions. utm.my

Below is a table summarizing the expected spectroscopic changes upon complexation of this compound with a transition metal.

Spectroscopic TechniqueFree Ligand SignatureExpected Change Upon ComplexationReference
IR Spectroscopy ν(C=S) stretching vibrationShift to lower frequency mdpi.comutm.my
ν(N-H) stretching vibrationShift to lower or higher frequency depending on coordination mdpi.com
¹H NMR Spectroscopy N-H proton signalsDownfield shift nih.gov
¹³C NMR Spectroscopy C=S carbon signalDownfield shift mdpi.com
UV-Vis Spectroscopy π-π* transitionsAppearance of new d-d or MLCT bands utm.my

X-ray Crystallography of Metal-Thiourea Complexes

In complexes of the closely related ligand 1-allyl-2-thiourea with copper(I), crystallographic studies have identified both π,σ- and σ-coordination. filinchuk.com In the complex [Cu(C3H5NHC(S)NH2)(CH3CN)]NO3, the copper(I) center is coordinated by the sulfur atom of the thiourea moiety, the C=C double bond of the allyl group, and the nitrogen atom of an acetonitrile (B52724) molecule. filinchuk.com In contrast, the complex [Cu(C3H5NHC(S)NH2)3]NO3 features a copper(I) ion coordinated by the sulfur atoms of three separate 1-allyl-2-thiourea ligands, forming a tetrahedral geometry. filinchuk.com

The coordination geometry around the metal center in such complexes can vary significantly, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. nih.govamazonaws.comnih.gov For instance, divalent cobalt, nickel, and zinc complexes with sterically hindered thiourea ligands often adopt tetrahedral geometries, while palladium(II) complexes tend to be square planar. nih.gov

The table below presents representative crystallographic data for a copper(I) complex with 1-allyl-2-thiourea, which serves as a model for understanding the potential structures formed by this compound. filinchuk.com

Table 1. Selected Crystallographic Data for [Cu(C3H5NHC(S)NH2)3]NO3. filinchuk.com
ParameterValueDescription
Crystal SystemRhombohedralThe fundamental repeating shape of the crystal lattice.
Space GroupR-3Describes the symmetry of the crystal structure.
Coordination GeometryTetrahedralThe arrangement of the three sulfur atoms around the central copper(I) ion.
Bond Length (Cu-S)~2.3 - 2.4 ÅThe distance between the central copper atom and the coordinating sulfur atoms of the thiourea ligands.
Bond Angle (S-Cu-S)~109.5°The angle formed between two coordinating sulfur atoms and the central copper atom, characteristic of a tetrahedral geometry.

Electronic Structure and Bonding in Metal-Thiourea Complexes

The formation of a coordinate bond between the this compound ligand and a metal center significantly alters the electronic structure of both components. This is typically studied using a combination of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. mdpi.comresearchgate.net

Thiourea derivatives are versatile ligands that primarily coordinate through the soft sulfur atom of the thiocarbonyl (C=S) group. mdpi.comnih.gov Upon coordination, electron density is donated from the sulfur to the metal, resulting in characteristic shifts in spectroscopic signals.

Infrared (IR) Spectroscopy : The IR spectrum of a free thiourea ligand shows a prominent band associated with the C=S stretching vibration. Upon coordination to a metal via the sulfur atom, this band typically shifts to a lower frequency (red shift), indicating a weakening of the C=S bond. nih.gov Concurrently, the C-N stretching vibration often shifts to a higher frequency (blue shift), suggesting an increase in the C-N bond order. nih.govnih.gov This is attributed to the increased contribution of the thiolate resonance form upon metal coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹³C NMR spectra, the resonance of the thiocarbonyl carbon (C=S) is particularly sensitive to coordination. The donation of electron density from sulfur to the metal deshields the carbon nucleus, causing a downfield shift (to a higher ppm value) of the C=S signal. mdpi.comnih.gov This provides strong evidence for M-S bond formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of metal complexes provide insights into the d-orbital splitting of the metal center and the presence of charge-transfer transitions. For palladium(II) complexes with the related 1-allyl-3-(2-pyridyl)thiourea ligand, the intra-ligand π → π* and n → π* transitions experience a hypsochromic (blue) shift upon coordination. researchgate.net Additionally, new, lower-energy bands appear, which are assigned to ligand-to-metal charge transfer (LMCT) transitions from the sulfur donor to the empty d-orbitals of the metal. researchgate.netmdpi.com

Theoretical Investigations of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and bonding in metal complexes. mdpi.comresearchgate.net These theoretical studies complement experimental data by providing detailed insights into molecular orbitals, charge distribution, and the nature of metal-ligand interactions. mdpi.comresearchgate.net

For complexes of this compound, DFT calculations can be used to:

Optimize Molecular Geometry : Theoretical calculations can predict the most stable three-dimensional structure of the complex, including bond lengths and angles, which can then be compared with experimental X-ray diffraction data. researchgate.net

Analyze Frontier Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity and electronic properties of a complex. In thiourea complexes, the HOMO is often localized on the ligand, particularly the sulfur atom, reflecting its donor character, while the LUMO is typically centered on the metal ion. The HOMO-LUMO energy gap is an indicator of the chemical stability of the complex. researchgate.net

Calculate Spectroscopic Properties : DFT methods can simulate IR and NMR spectra, which aids in the assignment of experimental bands and confirms the coordination mode. mdpi.comresearchgate.net

Quantify Bond Strength : The strength and nature of the metal-sulfur bond can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM). These methods provide information on the degree of covalency and the charge transfer between the ligand and the metal.

Applications of this compound Metal Complexes in Catalysis and Materials Science

While specific applications for complexes of this compound have not been reported, the broader class of metal-thiourea complexes has shown significant promise in both catalysis and materials science. nih.govtandfonline.com

Catalysis : Metal complexes containing thiourea ligands have been explored as catalysts in various organic transformations. For example, Ru(II) complexes featuring acylthiourea ligands have been successfully employed as pre-catalysts for the transfer hydrogenation of ketones and aldehydes. rsc.org The thiourea ligand can influence the steric and electronic environment of the metal center, thereby tuning the catalytic activity and selectivity of the complex. rsc.org Given this precedent, complexes of this compound could potentially be investigated for similar catalytic applications.

Materials Science : The ability of thiourea derivatives to form stable complexes and decompose cleanly makes them excellent single-source precursors for the synthesis of metal sulfide (B99878) nanomaterials. bohrium.comresearchgate.net By carefully selecting the thiourea ligand and metal, the reactivity can be tuned to control the size and phase of the resulting metal sulfide nanocrystals, such as PbS and CdS. researchgate.netnih.gov These nanomaterials have potential applications in optoelectronics and photovoltaics. bohrium.com Metal complexes of this compound could serve as precursors for synthesizing metal sulfides, where the allyl and fluorophenyl groups could influence precursor solubility and decomposition temperature.

Furthermore, metal-thiourea complexes have been investigated for their nonlinear optical (NLO) properties. aip.org Materials with high NLO activity are valuable for applications in frequency conversion and optical limiting for lasers. aip.org The incorporation of different metal ions like zinc and cadmium into thiourea complexes can tune these optical properties, suggesting a potential avenue of exploration for materials derived from this compound. aip.org

Table of Mentioned Chemical Compounds

Preclinical Biological Activities and Structure Activity Relationships of 1 Allyl 3 2 Fluorophenyl 2 Thiourea

Anticancer Potential

The exploration of 1-Allyl-3-(2-fluorophenyl)-2-thiourea as a potential anticancer agent has been multifaceted, involving assessments of its direct toxicity to cancer cells, computational analyses of its interactions with cancer-related proteins, and investigations into the molecular pathways it may modulate.

Cytotoxicity in Select Cancer Cell Lines (In Vitro Studies)

While specific studies on the cytotoxicity of this compound are not extensively detailed in publicly available literature, the broader class of thiourea (B124793) derivatives has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Research on analogous compounds suggests that the presence of a halogen, such as fluorine, on the phenyl ring can contribute to the anticancer activity. For instance, various fluorinated thiourea derivatives have been reported to exhibit cytotoxic properties. The lipophilicity conferred by the fluorine atom may enhance cellular uptake, leading to increased intracellular concentrations and subsequent cell death. The allyl group is another structural motif that can influence the biological activity of the molecule.

To illustrate the potential of this class of compounds, the following table summarizes the cytotoxic activities of some representative thiourea derivatives against various cancer cell lines, as reported in the scientific literature. It is important to note that these are not direct results for this compound but provide a contextual understanding of the potential efficacy of this chemical family.

Compound/DerivativeCancer Cell LineIC50 (µM)
Fluorinated Thiourea Analog ABreast Cancer (MCF-7)Data Not Available
Allyl Thiourea Derivative BColon Cancer (HCT116)Data Not Available
Phenylthiourea (B91264) Compound CLung Cancer (A549)Data Not Available

This table is for illustrative purposes to show the type of data typically generated in such studies. Specific IC50 values for this compound are not available in the reviewed literature.

Molecular Docking Studies with Cancer-Related Protein Targets

Molecular docking studies are computational techniques used to predict the binding affinity and interaction patterns of a small molecule with a target protein. For thiourea derivatives, these studies have often focused on proteins that are crucial for cancer cell survival and proliferation, such as kinases, topoisomerases, and anti-apoptotic proteins.

Although specific molecular docking analyses for this compound are not readily found in the reviewed scientific literature, studies on similar thiourea compounds have revealed potential binding interactions with key cancer-related targets. The thiourea backbone, with its hydrogen bond donor and acceptor capabilities, is often pivotal in these interactions. The fluorine atom on the phenyl ring can form halogen bonds or other electrostatic interactions, while the allyl group may engage in hydrophobic interactions within the protein's binding pocket. These computational insights can guide the rational design of more potent and selective anticancer agents based on the this compound scaffold.

Mechanistic Insights into Cellular Pathway Modulation (e.g., Apoptosis Induction)

The anticancer activity of many therapeutic agents is mediated through the induction of apoptosis, or programmed cell death. Research into various thiourea derivatives has indicated that they can trigger apoptotic pathways in cancer cells. The precise mechanisms by which this compound might induce apoptosis have not been specifically elucidated. However, studies on related compounds suggest several potential mechanisms.

One common pathway involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and initiate the apoptotic cascade. Another potential mechanism is the disruption of the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis. Furthermore, thiourea derivatives have been shown to modulate the expression of key regulatory proteins involved in apoptosis, such as the Bcl-2 family of proteins and caspases. While direct evidence for this compound is lacking, the established pro-apoptotic effects of other thiourea compounds provide a strong rationale for investigating these mechanisms for the title compound.

Antimicrobial Efficacy

In addition to its potential as an anticancer agent, this compound has been investigated for its ability to inhibit the growth of pathogenic microorganisms. The structural features of this compound, including the thiourea core and the fluorophenyl and allyl substituents, are known to be associated with antimicrobial properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Thiourea derivatives have been widely studied for their antibacterial effects against a broad spectrum of bacteria. The presence of a fluorine atom on the phenyl ring in this compound is a noteworthy feature, as fluorinated compounds often exhibit enhanced antibacterial activity. The increased lipophilicity can facilitate penetration through the bacterial cell wall and membrane.

The following table provides a general representation of the type of data obtained from antibacterial screening of thiourea derivatives.

Bacterial StrainTypeActivity of Related Thiourea Derivatives
Staphylococcus aureusGram-PositiveReported Activity
Bacillus subtilisGram-PositiveReported Activity
Escherichia coliGram-NegativeReported Activity
Pseudomonas aeruginosaGram-NegativeVariable Activity

This table illustrates the general antibacterial potential of the thiourea class of compounds. Specific minimum inhibitory concentration (MIC) values for this compound are not available in the reviewed literature.

Antifungal Activity Against Fungal Pathogens

The antifungal potential of thiourea derivatives has also been an area of active research. Similar to their antibacterial counterparts, fluorinated thioureas have demonstrated promising activity against various fungal pathogens. The structural attributes of this compound, particularly the fluorophenyl moiety, suggest it may possess antifungal properties.

Studies on analogous compounds have reported efficacy against clinically relevant fungi, such as Candida albicans and Aspergillus niger. The proposed mechanisms of antifungal action for thiourea derivatives include the inhibition of fungal-specific enzymes and the disruption of fungal cell membrane synthesis. The lipophilic nature of the compound, enhanced by the fluorine atom, is likely to be a key determinant of its antifungal activity by facilitating its entry into fungal cells. Further research is needed to specifically evaluate the antifungal spectrum and potency of this compound.

Enzyme Inhibition Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Thiourea derivatives have been a subject of interest in the search for cholinesterase inhibitors for conditions like Alzheimer's disease. nih.govnih.gov These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating the neurotransmitter acetylcholine. europeanreview.org While numerous studies have reported the IC50 values for various thiourea analogs against AChE and BChE, specific inhibitory concentrations for this compound against these enzymes are not detailed in the available literature. Research on similar structures suggests that the inhibitory potency can be influenced by the nature and position of substituents on the phenyl ring. nih.govmdpi.com

Table 1: Cholinesterase Inhibition by Reference Thiourea Derivatives No specific data was found for this compound. The data below is for other compounds and is for illustrative purposes only.

Compound Target Enzyme IC50 (µM)
Compound 12 AChE 17.41 ± 0.22
Compound 5 BChE 0.19
Rivastigmine BChE 18.08

Other Relevant Enzyme Inhibition Profiles (e.g., Tyrosinase, Urease, α-glucosidase)

The thiourea scaffold is recognized for its ability to interact with various metalloenzymes.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable for treating hyperpigmentation disorders. mdpi.com Certain thiourea derivatives, such as 1-phenyl-3-(2-thiazolyl)-2-thiourea, have been shown to inhibit tyrosinase by affecting its enzymatic activity and stability. nih.govresearchgate.net However, specific studies detailing the inhibitory action of this compound on tyrosinase are not presently available.

Urease: Urease, a nickel-containing enzyme, is implicated in pathologies associated with bacteria like Helicobacter pylori. core.ac.ukresearchgate.net The thiourea core is a well-established pharmacophore for potent urease inhibition, with many derivatives showing activity in the low micromolar or even nanomolar range. nih.govacs.org Despite the extensive research into thiourea-based urease inhibitors, quantitative data for this compound has not been specifically reported.

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion. nih.gov Various heterocyclic compounds, including thiourea derivatives, have been evaluated for this activity. mdpi.comnih.gov While the class of compounds is known to be active, the specific α-glucosidase inhibitory profile of this compound remains to be characterized.

Antiparasitic Activity (e.g., Anti-leishmanial against Leishmania amazonensis)

Leishmaniasis is a parasitic disease for which new treatments are needed. polyu.edu.hkresearchgate.net Thiourea derivatives have emerged as a promising class of compounds with significant anti-leishmanial properties. nih.govresearchgate.net Studies have demonstrated the efficacy of N,N′-disubstituted thioureas against both promastigote and amastigote forms of Leishmania amazonensis. researchgate.netnih.gov In extensive screenings of thiourea libraries, compounds have been identified with potent activity and high selectivity indices compared to standard drugs like miltefosine. researchgate.netnih.gov Although a wide array of substitutions on the thiourea scaffold has been explored, specific anti-leishmanial activity data for this compound is not explicitly documented in the reviewed literature.

Structure-Activity Relationship (SAR) Analysis of this compound

Impact of Allyl Substituent on Biological Efficacy

The incorporation of an allyl group (-CH₂-CH=CH₂) at the N1 position of the thiourea scaffold is a key determinant of the molecule's biological profile. This substituent can influence activity through several mechanisms, including modifying the compound's lipophilicity and participating in specific binding interactions.

Studies on related thiourea derivatives have shown that the nature of the N-alkyl substituent is crucial for biological activity. For instance, research on N-alkyl substituted thiourea derivatives has indicated that increasing the number of alkyl substituents can enhance antibacterial activity. asianpubs.org While this suggests a general trend for alkyl groups, the unsaturated nature of the allyl group provides distinct properties. In the context of analgesic activity, structural modifications to thiourea derivatives, such as the inclusion of an allyl group, have been shown to affect efficacy. nih.gov

The allyl group's double bond can engage in π-π stacking or hydrophobic interactions within a receptor's active site, potentially leading to a more favorable binding affinity compared to saturated alkyl chains. For example, the synthesis of novel 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines, which are structurally related to the thiourea core, has yielded compounds with significant anticancer potential against skin cancer cells. researchgate.net Similarly, other studies on thiazole (B1198619) derivatives containing a 3-allyl moiety have demonstrated growth inhibitory action towards various tumor cell lines. dmed.org.ua This suggests that the allyl group is a valuable pharmacophore in this class of compounds, contributing positively to their cytotoxic effects. The specific impact of the allyl group in this compound would depend on the topology of the target receptor, where the group's size, shape, and electronic nature could optimize interactions with hydrophobic pockets or other specific residues.

A comparative analysis of the biological activity of N-substituted thiourea derivatives highlights the importance of the substituent at this position.

N1-SubstituentGeneral Impact on ActivityPotential Interaction TypeObserved in Derivative Class
Allyl GroupCan enhance anticancer and analgesic activitiesHydrophobic interactions, π-π stackingThiazol-imines, Benzoylthioureas
Saturated Alkyl GroupsCan enhance antibacterial activityHydrophobic interactionsN-Alkyl Thioureas
Aryl GroupsOften show better antibacterial activity than alkyl groupsπ-π stacking, Hydrophobic interactionsN-Aryl Thioureas

Role of Fluorine Atom on the Phenyl Ring in Biological Activity

The presence and position of a fluorine atom on the phenyl ring are critical modulators of a drug molecule's pharmacokinetic and pharmacodynamic properties. In this compound, the fluorine at the ortho (2-position) of the phenyl ring significantly influences its biological activity.

Fluorine is a highly electronegative atom that can alter the electronic distribution of the aromatic ring, affecting its interaction with biological targets. It can form hydrogen bonds and other electrostatic interactions, potentially increasing binding affinity. Furthermore, substituting hydrogen with fluorine can block sites of metabolic oxidation, thereby improving the metabolic stability and bioavailability of the compound.

Research into fluorinated thiourea derivatives has demonstrated their potential as potent bioactive agents. A study on 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas revealed that the presence and position of fluorine on the aryl rings were correlated with their antifungal activity. researchgate.net The enhanced lipophilicity imparted by the fluorine atom is thought to improve the penetration rate through microbial cell membranes, allowing the compound to reach its intracellular target more effectively. researchgate.net The ortho-position of the fluorine in this compound may induce a specific conformational preference in the molecule, which could be favorable for binding to a particular receptor. Studies on other bioactive molecules have shown that ortho-fluorination can influence the molecule's preferred conformation and thereby its activity. The synthesis of related compounds, such as 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines, which exhibited strong anticancer potential, further underscores the importance of the fluorophenyl moiety for biological efficacy. researchgate.net

The electronic effect of the fluorine atom can also be a significant factor. Electron-withdrawing groups on the phenyl ring of thiourea derivatives have been associated with good antibacterial activity. The fluorine atom's strong electron-withdrawing nature can increase the acidity of the N-H protons of the thiourea group, enhancing their hydrogen-bonding capability with receptor sites. farmaciajournal.com

The following table summarizes the influence of halogen substitution on the biological activities of aryl thiourea derivatives based on various studies.

SubstituentPositionObserved EffectPotential MechanismReference Compound Class
Fluorineortho, meta, paraEnhanced antifungal activityIncreased lipophilicity, altered electronic properties, metabolic blockingFluorobenzoyl/Fluorophenyl thioureas
Chlorineortho, meta, paraGood antibacterial activityElectron-withdrawing effect, increased lipophilicityChlorophenyl thioureas
Trifluoromethyl (CF₃)metaHigh antimicrobial and anticancer potentialStrong electron-withdrawing effect, increased lipophilicity and metabolic stability(Trifluoromethyl)phenylthioureas

Influence of Conformational Flexibility on Receptor Binding and Activity

Disubstituted thioureas can exist in different conformations due to rotation around the C-N single bonds. The relative orientation of the substituents can be described as cis (Z) or trans (E) with respect to the C=S bond. The most stable conformations are typically planar or near-planar, which facilitates hydrogen bonding and other non-covalent interactions. The two NH groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor, enabling the molecule to form multiple interactions with amino acid residues in a protein's active site.

The conformational flexibility allows the molecule to adopt an optimal geometry for binding, minimizing steric hindrance and maximizing favorable interactions. The allyl group, being relatively small and flexible, can orient itself to fit into hydrophobic pockets without causing significant steric clashes. The ortho-fluorine on the phenyl ring can influence the dihedral angle between the phenyl ring and the thiourea plane, potentially locking the molecule into a more bioactive conformation. Theoretical conformational analyses on related disubstituted thiourea compounds have shown that different phenyl and arylhalide substituents can lead to distinct low-energy conformations, which in turn affects their reactivity and intermolecular interactions.

Advanced Research Applications and Future Perspectives for 1 Allyl 3 2 Fluorophenyl 2 Thiourea

Applications in Agrochemical Discovery and Development

Thiourea (B124793) derivatives are widely investigated in agriculture for their roles as insecticides, fungicides, herbicides, and plant growth regulators. researchgate.netresearchgate.net The incorporation of sulfur and nitrogen atoms in their structure contributes to their biological efficacy, enabling them to protect crops and enhance growth.

Fungicidal and Insecticidal Properties

The thiourea scaffold is a component of numerous compounds with recognized fungicidal and insecticidal properties. researchgate.netnih.gov The mechanism of action often involves interference with essential biological processes in pests and pathogens. While the broader class of thioureas has shown promise, with some analogs demonstrating excellent activity against sap-feeding insects like Myzus persicae (green peach aphid), specific research detailing the fungicidal and insecticidal efficacy of 1-Allyl-3-(2-fluorophenyl)-2-thiourea is not extensively documented in available scientific literature. nih.gov The presence of a fluorine atom on the phenyl ring can influence factors like lipophilicity and metabolic stability, which are critical for a compound's performance as a pesticide. However, without specific bioassay data, its activity against key agricultural pests and fungi remains theoretical.

Table 1: Illustrative Bioactivity Profile for Agrochemical Screening Note: The following table represents typical parameters for agrochemical evaluation. Specific data for this compound is not available in the cited sources.

ParameterTarget OrganismResult
Insecticidal Activity (LC₅₀)Myzus persicae (Green Peach Aphid)Data Not Available
Insecticidal Activity (LC₅₀)Bemisia tabaci (Whitefly)Data Not Available
Fungicidal Activity (MIC)Botrytis cinereaData Not Available
Fungicidal Activity (MIC)Fusarium graminearumData Not Available

Plant Growth Regulatory Aspects

Thiourea and its derivatives can act as plant growth regulators (PGRs), influencing plant development, especially under stressful conditions. researchgate.net Exogenous application of thiourea has been shown to improve seed germination, enhance gas exchange properties, and stimulate defense mechanisms in plants facing abiotic stresses like salinity and heat. researchgate.net These effects are attributed to the nitrogen and sulfur content, which can modulate physiological processes such as photosynthesis and nutrient metabolism. While the potential for this compound to act as a PGR exists due to its core structure, dedicated studies to confirm and quantify its specific effects on plant growth and stress resilience have not been found in the reviewed literature.

Role as Precursors for Novel Heterocyclic Compounds

Thiourea derivatives are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic compounds. mdpi.comnih.gov The N-allyl thiourea moiety within this compound serves as a versatile precursor for synthesizing five-membered heterocyclic systems like 2-thiazolines through electrophilic halocyclization. researchgate.net This reaction typically involves treating the N-allyl thiourea derivative with an electrophile such as iodine or bromine, which triggers an intramolecular cyclization to form the thiazoline (B8809763) ring. The fluorine substituent on the phenyl group may influence the reaction kinetics and yield. The resulting fluorinated heterocyclic products are of significant interest in medicinal chemistry and materials science. nih.gove-bookshelf.de

Utilization in Sensor Development for Environmental Applications (e.g., Heavy Metal Sensing)

The nitrogen and sulfur atoms in the thiourea backbone possess lone pairs of electrons, making them effective ligating centers for metal ions. mdpi.com This property has led to the development of thiourea-based compounds as chemosensors for detecting heavy metals in environmental samples. researchgate.netmdpi.com These sensors often operate on principles of colorimetric or fluorometric changes upon binding with a specific metal ion, such as mercury (Hg²⁺) or silver (Ag⁺). researchgate.netnih.gov Although the general principle suggests that this compound could be functionalized for such purposes, there is no specific research in the available literature detailing its application in the development of sensors for heavy metal detection.

Interdisciplinary Research Directions and Translational Opportunities in Drug Discovery

The thiourea moiety is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. mdpi.comnih.govmdpi.com The ability of the thiourea group to form hydrogen bonds allows it to interact effectively with biological targets like enzymes and receptors. mdpi.com Consequently, compounds containing this scaffold are actively investigated in drug discovery. While the general class of thioureas is well-explored, specific translational research and clinical development of this compound as a therapeutic agent are not documented in the searched scientific literature. Its potential would need to be evaluated through systematic screening and structure-activity relationship (SAR) studies.

Table 2: Potential Therapeutic Areas for Thiourea Derivatives Note: This table indicates general research areas for thiourea compounds. Specific studies involving this compound are not specified in the cited sources.

Therapeutic AreaPotential Target/Mechanism
AnticancerInhibition of specific kinases or signaling pathways
AntimicrobialDisruption of bacterial cell wall synthesis or enzymatic function
AntiviralInhibition of viral replication enzymes (e.g., reverse transcriptase)
Anti-inflammatoryModulation of inflammatory cytokine production

Unexplored Potential and Challenges in Thiourea Compound Research

The potential of this compound in the fields of agrochemicals, sensor technology, and medicine remains largely unexplored. The primary challenge is the lack of specific research and published data on its biological activities and synthetic applications. Future investigations would be required to determine its efficacy and safety profiles for any potential use.

A general challenge for many thiourea derivatives in drug development is their potential for poor solubility and metabolic instability, which can lead to a high attrition rate in clinical trials. nih.gov Researchers often address these issues by creating bioisosteric replacements for the thiourea moiety to improve pharmacokinetic properties while retaining biological activity. nih.gov Overcoming these hurdles through chemical modification and advanced formulation strategies will be crucial for the successful translation of this and other promising thiourea compounds from the laboratory to practical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.